N-Acetyl-3-iodo-L-tyrosine Amide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O3/c1-6(15)14-9(11(13)17)5-7-2-3-10(16)8(12)4-7/h2-4,9,16H,5H2,1H3,(H2,13,17)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEJPQQOBNMRHS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Analysis and Conformational Landscape
Spectroscopic and Diffraction-Based Elucidation of Molecular Architecture
Determining the precise molecular geometry of N-Acetyl-3-iodo-L-tyrosine Amide relies on a combination of solid-state and solution-based analytical techniques. While X-ray crystallography provides definitive atomic coordinates in the crystalline state, NMR spectroscopy offers unparalleled insight into the molecule's conformational preferences and dynamics in solution.
While a specific crystal structure for this compound is not publicly available, extensive crystallographic work on other iodinated amino acids and proteins provides a robust framework for understanding its likely solid-state structure. High-resolution X-ray crystallography of proteins intentionally iodinated has demonstrated that iodine incorporates covalently at the ortho position relative to the hydroxyl group on tyrosine residues. iucr.org This process yields 3-iodotyrosine or 3,5-diiodotyrosine moieties within the protein structure.
The iodination technique has been instrumental in protein crystallography for preparing heavy-atom isomorphous derivatives, which are crucial for solving the phase problem in structure determination. iucr.orgacs.org The large number of electrons in the iodine atom produces strong anomalous scattering of X-rays, facilitating the de novo structure determination of proteins. iucr.orgnih.gov For instance, the structure of acetylxylan esterase was determined at 1.10 Å resolution using anomalous scattering from iodine atoms introduced onto two tyrosine residues. iucr.org Similarly, the crystal structure of iodotyrosine deiodinase (IYD), an enzyme that metabolizes iodotyrosines, was solved in complex with its substrates, providing detailed views of how an iodinated tyrosine residue is accommodated within a protein active site. nih.gov These studies confirm that the C-I bond is directed within the plane of the phenyl ring and that its presence influences local geometry and potential intermolecular interactions, such as halogen bonding.
| Feature | Observation from Related Iodinated Complexes | Reference |
| Iodine Position | Covalently bonded to the C3 position of the tyrosine ring (ortho to the hydroxyl group). | iucr.org |
| C-I Bond Geometry | The carbon-iodine bond lies within the plane of the aromatic ring. | nih.gov |
| Crystallographic Use | The iodine atom serves as a powerful anomalous scatterer for phasing in X-ray diffraction experiments. | iucr.orgnih.gov |
| Intermolecular Interactions | The iodine atom can participate in halogen bonding, influencing crystal packing and molecular recognition. | nih.govmdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution, where they are often more conformationally flexible than in a crystal lattice. For this compound, a suite of 1D and 2D NMR experiments would be employed to gain a complete picture of its solution conformation.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide initial information on the number and environment of protons. Key expected signals include a singlet for the acetyl methyl group, distinct resonances for the α- and β-protons of the amino acid backbone, and a set of signals in the aromatic region corresponding to the protons on the 3-iodinated phenyl ring. chemicalbook.comnih.gov The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbons of the acetyl and amide groups, the α- and β-carbons, and the carbons of the aromatic ring, including the carbon directly bonded to the iodine atom (C-I), which would appear at a characteristic upfield shift due to the heavy atom effect. nih.gov
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy) would reveal scalar coupling between protons, establishing the connectivity within the ethyl-phenyl and acetyl-amino-amide fragments. espol.edu.ec
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, allowing the entire carbon skeleton to be pieced together. espol.edu.ecnih.gov For example, an HMBC correlation from the acetyl protons to the acetyl carbonyl carbon would confirm that assignment.
Conformational Analysis (NOESY/ROESY): To understand the molecule's 3D fold in solution, Nuclear Overhauser Effect (NOE) experiments are critical. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. Observing NOEs between the side-chain aromatic protons and the backbone amide or α-protons would provide crucial distance restraints for defining the preferred orientation of the iodophenyl group relative to the backbone.
Advanced Techniques: The presence of iodine opens the door to less common but informative techniques like ¹²⁷I NMR. Although the ¹²⁷I nucleus has a large quadrupole moment which can lead to very broad signals, in certain molecular environments, it can provide direct information about the electronic environment of the iodine atom. researchgate.net
| NMR Experiment | Purpose for this compound Analysis | Reference |
| ¹H NMR | Identify and quantify proton environments (acetyl, backbone, aromatic). | nih.gov |
| ¹³C NMR | Identify carbon environments (carbonyls, Cα, Cβ, aromatic C, C-I). | nih.gov |
| COSY | Establish proton-proton (¹H-¹H) spin coupling networks. | espol.edu.ec |
| HSQC/HMBC | Assign carbon signals and confirm molecular connectivity through one-bond (HSQC) and multiple-bond (HMBC) ¹H-¹³C correlations. | nih.gov |
| NOESY/ROESY | Determine through-space proximities to define the solution 3D conformation and side-chain orientation. | conicet.gov.ar |
| ¹²⁷I NMR | Directly probe the electronic environment of the iodine nucleus. | researchgate.net |
Conformational Analysis and Dynamics
Beyond a static structure, understanding the conformational landscape—the collection of accessible shapes a molecule can adopt—and its dynamic nature is crucial. This is achieved by combining theoretical analysis with computational simulations.
The conformational freedom of the this compound backbone can be rationalized using the principles of the Ramachandran plot. scispace.com This plot maps the sterically allowed combinations of the backbone dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The N-acetyl and C-terminal amide groups effectively mimic a peptide backbone, making this analysis relevant. mdpi.com
For a typical L-amino acid, the Ramachandran plot shows distinct "allowed" regions where conformations are sterically favorable. researchgate.net These regions correspond to common secondary structures found in proteins, such as right-handed α-helices (φ ≈ -60°, ψ ≈ -40°) and β-sheets (φ ≈ -135°, ψ ≈ +135°). scispace.commdpi.com The presence of the N-acetyl group restricts the possible φ angles compared to a free N-terminus.
The nature of the amino acid side chain significantly influences the shape and size of the allowed regions. scispace.com For this compound, the large and bulky 3-iodophenyl side chain is expected to impose significant steric constraints, likely disfavoring certain φ/ψ combinations that would be accessible to a residue with a smaller side chain like alanine. scispace.com The interaction between the side chain and the backbone atoms can restrict rotation around the Cα-Cβ bond (the χ1 angle), which in turn further limits the accessible φ and ψ angles. scispace.com Therefore, the Ramachandran plot for this specific compound would likely show more restricted allowed regions compared to the generalized plot for all non-glycine residues.
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational dynamics of this compound in a simulated physiological environment. These simulations solve Newton's equations of motion for the atoms of the molecule and surrounding solvent, providing a trajectory of how the molecule moves and flexes over time.
A typical MD simulation would involve the following steps:
Parameterization: Assigning a force field to the molecule, which defines the potential energy landscape based on bond lengths, angles, dihedrals, and non-bonded interactions. Specific parameters for the iodotyrosine moiety are required for accurate simulations. nih.govfrontiersin.org
System Setup: Placing the molecule in a simulation box, typically filled with water molecules to mimic an aqueous environment, and adding ions to neutralize the system.
Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the molecule to explore its conformational space.
Analysis of the MD trajectory can reveal key dynamic properties. The Root-Mean-Square Deviation (RMSD) of the atomic positions over time indicates the stability of the molecule's conformation. nih.gov Plotting the φ and ψ dihedral angles from the simulation onto a Ramachandran plot can show which conformational states are most frequently visited, providing a dynamic complement to the static theoretical plot. Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as water, ions, or even the active site of a protein, by observing the formation and lifetime of intermolecular interactions like hydrogen or halogen bonds. mdpi.com
| Simulation Step | Description | Key Output/Analysis | Reference |
| 1. Parameterization | Develop or select a force field to describe atomic interactions, including specific parameters for the iodinated tyrosine. | Accurate potential energy function. | nih.govfrontiersin.org |
| 2. System Setup | Place the molecule in a solvated, neutralized simulation box. | A realistic starting model of the system. | mdpi.com |
| 3. MD Production Run | Simulate the system's evolution over time by integrating Newton's equations of motion. | A trajectory file containing atomic positions and velocities over time. | unipr.it |
| 4. Trajectory Analysis | Analyze the trajectory to extract structural and dynamic information. | RMSD, Ramachandran plots, dihedral angle distributions, intermolecular interactions (e.g., hydrogen bonds). | nih.govfrontiersin.org |
Computational and Theoretical Investigations of N Acetyl 3 Iodo L Tyrosine Amide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the distribution of its electrons. For N-Acetyl-3-iodo-L-tyrosine Amide, QM methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) can provide a detailed picture of its electronic structure and predict its chemical reactivity.
These calculations can determine key properties such as the molecular orbital energies (HOMO/LUMO), electrostatic potential (ESP) mapped onto the electron density surface, and atomic partial charges. The introduction of a bulky, electron-withdrawing iodine atom at the meta-position of the tyrosine ring significantly alters the electronic landscape. QM calculations can quantify this effect, showing a redistribution of electron density in the aromatic ring and influencing the acidity of the phenolic hydroxyl group. Furthermore, the calculations can reveal how the N-acetyl and C-amide groups affect the molecule's conformation and hydrogen bonding capabilities. This information is vital for predicting how the molecule will interact with biological targets like proteins. For instance, the electrostatic potential surface can identify regions of positive and negative potential, which are key determinants of intermolecular interactions.
Table 1: Illustrative QM-Calculated Properties for this compound Note: These values are representative examples of what QM calculations would yield and are not from a specific study on this exact molecule.
| Property | Calculated Value | Significance |
|---|---|---|
| Dipole Moment | ~3.5 Debye | Indicates overall molecular polarity, influencing solubility and binding. |
| HOMO Energy | ~ -6.2 eV | Relates to the ability to donate electrons in a chemical reaction. |
| LUMO Energy | ~ -1.5 eV | Relates to the ability to accept electrons; the HOMO-LUMO gap indicates chemical reactivity. |
| ESP Minimum (Phenolic O) | ~ -55 kcal/mol | Predicts the strength of hydrogen bond accepting capability. |
| ESP Maximum (Amide H) | ~ +40 kcal/mol | Predicts the strength of hydrogen bond donating capability. |
Force Field Development and Parameterization for Modified Amino Acids
To perform large-scale simulations, such as molecular dynamics (MD), which are computationally too expensive for QM methods, a classical mechanical model known as a force field is required. Standard force fields like AMBER and CHARMM contain parameters for the 20 canonical amino acids, but not for modified residues like this compound. nih.gov Therefore, a specific set of parameters must be developed and validated to accurately describe the molecule's energetics and dynamics. nih.govnih.gov
The parameterization process involves defining bond lengths, bond angles, dihedral angles, and non-bonded (van der Waals and electrostatic) parameters for the new residue. This ensures that the molecular mechanical model can accurately reproduce structural and energetic data derived from high-level QM calculations or experimental results. nih.govacs.org
One of the most critical steps in parameterization is the assignment of atomic partial charges, which govern the electrostatic interactions. acs.org A widely used and robust method for this is the Restrained Electrostatic Potential (RESP) fitting approach. nih.govnih.gov The procedure involves:
Performing a QM calculation (typically at the HF/6-31G* level) on the molecule to determine its electrostatic potential on a grid of points surrounding it. researchgate.net
Fitting a set of atomic-centered point charges to reproduce this QM-derived ESP.
Applying restraints during the fitting process to prevent unrealistically large charges on buried atoms and to ensure that equivalent atoms have similar charges, thus improving transferability. acs.org
For this compound, the molecule would typically be capped with N-acetyl and N-methylamide groups to mimic the peptide backbone environment, which is already inherent in its structure. nih.gov The RESP fitting would produce a set of charges that accurately reflect the electron-withdrawing effect of the iodine atom and the polar nature of the amide and acetyl groups.
Table 2: Example of RESP-Derived Partial Atomic Charges Note: These are illustrative charges for key atoms, based on typical values for similar functional groups in the AMBER force field.
| Atom | Illustrative RESP Charge (a.u.) | Rationale |
|---|---|---|
| Iodine (I) | -0.15 | Halogens in aromatic systems are often slightly negative due to polarizability. |
| Phenolic Oxygen (O) | -0.60 | Highly electronegative, strong hydrogen bond acceptor. |
| Phenolic Hydrogen (H) | +0.45 | Acidic proton, strong hydrogen bond donor. |
| Acetyl Carbonyl C | +0.55 | Electron deficient due to bonding with electronegative oxygen. |
| Acetyl Carbonyl O | -0.55 | Electron rich, hydrogen bond acceptor. |
| Amide Carbonyl C | +0.60 | Electron deficient. |
| Amide Carbonyl O | -0.58 | Electron rich. |
| Amide Nitrogen (N) | -0.40 | Polar N-H bond. |
| Amide Hydrogen (H) | +0.30 | Hydrogen bond donor. |
Once a full set of parameters, including charges, has been developed, it must be rigorously validated. acs.org A primary method of validation is to compare the results from molecular mechanics (MM) calculations using the new force field against high-level ab initio (QM) data that was not used in the parameterization itself. nih.govacs.org
This typically involves calculating the relative energies of different conformations of the molecule. For this compound, one would perform a QM scan of the key dihedral angles (e.g., those defining the side-chain orientation) to generate a potential energy surface. The same scans are then performed using the new MM parameters. A high-quality force field will reproduce the QM conformational energies and the locations of energy minima and transition states with a low root-mean-square error (RMSE). researchgate.net This ensures that subsequent MD simulations will correctly sample the conformational space of the molecule.
Table 3: Illustrative Validation of Torsional Parameters against QM Data Relative energies (kcal/mol) for different side-chain (χ1) conformations.
| Conformation (χ1 angle) | QM Relative Energy | MM Relative Energy | Difference |
|---|---|---|---|
| 60° (gauche+) | 1.2 | 1.1 | 0.1 |
| 180° (trans) | 0.0 | 0.0 | 0.0 |
| -60° (gauche-) | 1.3 | 1.5 | -0.2 |
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor recognition. nih.gov
Using the validated force field, this compound can be docked into the active site of a target protein. The docking algorithm samples a large number of possible binding poses and uses a scoring function to estimate the binding affinity for each pose. nih.gov A successful docking study can predict the specific interactions that stabilize the ligand-receptor complex.
For this compound, key predicted interactions might include:
Hydrogen Bonds: The phenolic hydroxyl, N-acetyl carbonyl, and the terminal amide group are all potent hydrogen bond donors or acceptors.
Aromatic Interactions: The iodinated phenyl ring can participate in π-π stacking or cation-π interactions with aromatic or charged residues in the receptor active site. mdpi.com
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the receptor. This is a specific feature of halogenated compounds that can significantly enhance binding affinity. nih.gov
Binding energy calculations, using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can provide a more quantitative estimate of the binding affinity by analyzing snapshots from an MD simulation of the complex. researchgate.net
Table 4: Example of Predicted Ligand-Receptor Interactions and Energy Contributions
| Interaction Type | Ligand Group | Receptor Residue Example | Estimated Energy Contribution (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Phenolic -OH | Aspartic Acid (ASP) | -3.5 |
| Hydrogen Bond | Amide -NH | Glutamine (GLN) | -2.0 |
| Halogen Bond | Iodine (I) | Backbone C=O | -1.5 |
| π-π Stacking | Phenyl Ring | Phenylalanine (PHE) | -2.5 |
| van der Waals | Entire Ligand | Multiple | -10.0 |
The insights gained from docking and binding energy calculations form the foundation of structure-based drug design. nih.govnih.gov By understanding precisely how this compound interacts with its target, researchers can rationally design new derivatives with improved properties, such as higher potency or better selectivity.
For example, if docking studies reveal that the iodine atom fits perfectly into a hydrophobic "halogen binding pocket," this would confirm the importance of this substituent. nih.gov If the N-acetyl group forms a critical hydrogen bond, modifications to this group would be avoided. Conversely, if a part of the molecule is exposed to solvent and makes no significant interactions, it could be a site for modification to improve pharmacokinetic properties. This iterative cycle of design, synthesis, and testing—guided by computational modeling—accelerates the discovery of novel and effective therapeutic agents. nih.gov
Molecular Interactions and Biological Roles in Preclinical Research
Enzyme Recognition and Substrate Specificity
The ability to introduce unnatural amino acids into proteins relies on engineering enzymes that can specifically recognize and utilize them.
The site-specific incorporation of 3-iodo-L-tyrosine into proteins is made possible by engineered aminoacyl-tRNA synthetases (aaRS). Naturally occurring tyrosyl-tRNA synthetase (TyrRS) does not recognize 3-iodo-L-tyrosine due to the bulky iodine atom. pnas.orgnih.gov To overcome this, researchers have successfully engineered TyrRS from organisms like Escherichia coli and Methanocaldococcus jannaschii to preferentially bind to and activate 3-iodo-L-tyrosine over its natural counterpart, L-tyrosine. pnas.orgnih.govnih.gov
One notable example is the creation of an E. coli TyrRS variant with two key mutations, Y37V and Q195C. pnas.orgnih.govpnas.org This engineered enzyme, TyrRS(V37C195), exhibits a tenfold higher activation efficiency for 3-iodo-L-tyrosine compared to L-tyrosine. nih.gov This specificity is crucial for the high-fidelity incorporation of the unnatural amino acid into a target protein at a specific site, often designated by an amber stop codon (UAG). pnas.orgnih.gov The system works by co-expressing the engineered TyrRS, a compatible suppressor tRNA, and the target gene containing the amber codon in a suitable expression system, such as a wheat germ cell-free system or mammalian cells. pnas.orgnih.gov When 3-iodo-L-tyrosine is supplied in the medium, the engineered enzyme specifically attaches it to the suppressor tRNA, which then delivers it to the ribosome for incorporation into the growing polypeptide chain. nih.gov Mass spectrometric analysis has confirmed that with this system, over 95% of the amino acids incorporated at the amber codon site are indeed 3-iodo-L-tyrosine. nih.gov
| Engineered Synthetase | Organism of Origin | Key Mutations | Specificity | Reference |
| TyrRS(V37C195) | Escherichia coli | Y37V, Q195C | Preferentially recognizes 3-iodo-L-tyrosine over L-tyrosine | pnas.orgnih.govpnas.org |
| iodoTyrRS-mj | Methanocaldococcus jannaschii | Not specified | Specifically recognizes 3-iodo-L-tyrosine | nih.govresearchgate.net |
The specificity of engineered TyrRS variants for 3-iodo-L-tyrosine is rooted in the precise architecture of their amino acid-binding pockets. X-ray crystallography studies have provided detailed insights into these interactions. nih.govpnas.orgresearchgate.net In the case of the E. coli TyrRS(V37C195) mutant, the Y37V mutation is critical as it removes a steric clash that would otherwise occur between the bulky iodine atom of 3-iodo-L-tyrosine and the tyrosine residue in the wild-type enzyme. pnas.org The Q195C mutation further enhances specificity by reducing the misrecognition of L-tyrosine. pnas.org
Structural analysis of this engineered enzyme complexed with 3-iodo-L-tyrosine reveals that the iodine atom forms favorable van der Waals contacts with the γ-methyl group of Val-37 and the sulfur atom of Cys-195. pnas.org These interactions help to snugly fit the unnatural amino acid into the binding pocket, leading to its preferential selection. pnas.orgoup.com Similarly, in the engineered iodoTyrRS-mj from Methanocaldococcus jannaschii, the iodine moiety of 3-iodo-L-tyrosine establishes van der Waals contacts with five residues within the binding pocket, ensuring its strict specificity. nih.govresearchgate.netebi.ac.uk These structural studies underscore how the reshaping of the binding pocket accommodates the iodine atom and creates a microenvironment that favors the binding of 3-iodo-L-tyrosine. pnas.orgresearchgate.net
| Engineered Enzyme | Key Residues in Binding Pocket | Interaction with 3-iodo-L-tyrosine | Reference |
| E. coli TyrRS(V37C195) | Val-37, Cys-195 | Van der Waals contacts with the iodine atom | pnas.org |
| M. jannaschii iodoTyrRS-mj | 5 unspecified residues | Van der Waals contacts with the iodine atom | nih.govresearchgate.netebi.ac.uk |
Aminoacylases are enzymes that catalyze the hydrolysis of N-acyl-L-amino acids to yield a free L-amino acid and a carboxylate. wikipedia.org These enzymes, such as aminoacylase (B1246476) 1 (ACY1), are typically cytosolic, zinc-containing metalloenzymes. taylorandfrancis.comsinobiological.com They exhibit broad substrate specificity, acting on various N-acetylated amino acids like methionine, alanine, and leucine. taylorandfrancis.comasm.org The primary function of these enzymes is in the catabolism of N-terminally acetylated proteins and amino acids. taylorandfrancis.com
Role as an Unnatural Amino Acid in Protein Engineering
The ability to incorporate 3-iodo-L-tyrosine into proteins opens up new avenues in protein engineering and structural biology.
As detailed in section 5.1.1, the development of orthogonal tRNA/aminoacyl-tRNA synthetase pairs has enabled the site-specific incorporation of 3-iodo-L-tyrosine into recombinant proteins in various expression systems, including E. coli, wheat germ cell-free systems, and mammalian cells. pnas.orgnih.govnih.gov This is achieved by introducing an amber stop codon (UAG) at the desired location in the gene of interest through site-directed mutagenesis. nih.gov When the engineered cells or cell-free extracts are cultured in the presence of 3-iodo-L-tyrosine, the orthogonal system hijacks the amber codon, inserting the unnatural amino acid instead of terminating protein synthesis. nih.govnih.gov This technique has been successfully used to produce proteins like Ras and ribosomal protein N-acetyltransferase containing 3-iodo-L-tyrosine at specific positions. pnas.orgnih.govresearchgate.net
One of the most powerful applications of incorporating 3-iodo-L-tyrosine into proteins is in X-ray crystallography for determining protein structures. The iodine atom in 3-iodo-L-tyrosine is a heavy atom that produces a strong anomalous signal. nih.govresearchgate.net This anomalous scattering of X-rays can be exploited in a technique called single-wavelength anomalous dispersion (SAD) phasing to solve the phase problem in crystallography, a major bottleneck in structure determination. nih.govebi.ac.ukresearchgate.net
By incorporating one or more 3-iodo-L-tyrosine residues into a protein, researchers can collect diffraction data at a single X-ray wavelength and use the anomalous signal from the iodine atoms to calculate the initial phases and ultimately determine the three-dimensional structure of the protein. nih.govresearchgate.net This method has been successfully applied to determine the crystal structure of the ribosomal protein N-acetyltransferase from Thermus thermophilus containing 3-iodo-L-tyrosine. nih.govresearchgate.net Importantly, the incorporation of this unnatural amino acid did not cause any significant distortion of the native protein structure. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of N-Acetyl-3-iodo-L-tyrosine Amide Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, these studies explore how specific modifications to the molecule's core structure alter its interactions with biological targets.
Influence of Iodine Substitution on Molecular Recognition
The substitution of an iodine atom onto the tyrosine ring is a critical modification that significantly affects molecular recognition by biological receptors and enzymes. The bulky and lipophilic nature of the iodine atom can lead to varied and sometimes unpredictable outcomes in binding interactions.
In preclinical research involving T-cell recognition of thyroglobulin-derived peptides, which were protected with N-terminal acetyl and C-terminal amide groups, the influence of a single iodine atom on a tyrosine residue was found to be highly dependent on the specific T-cell receptor (TCR) clone. nih.gov Studies showed that the addition of an iodine atom did not significantly alter the peptide's ability to bind to Major Histocompatibility Complex (MHC) molecules. nih.gov However, its effect on TCR engagement was variable: for some T-cell clones, the iodine atom had a neutral effect, while for others, its presence completely abrogated receptor engagement, likely due to steric hindrance. nih.gov In a notable case, one T-cell clone was activated only by the iodinated peptide, indicating that the iodine atom was a critical component of the epitope for that specific receptor. nih.gov
This variability highlights that the iodine atom is not merely a passive substituent but an active participant in molecular interactions. Its influence can be categorized as follows:
Neutral: The receptor can accommodate the bulky iodine atom without a significant change in binding affinity.
Detrimental: The iodine atom creates steric clashes within the binding pocket, preventing or weakening the interaction.
Essential: The iodine atom forms crucial van der Waals or other non-covalent interactions within the binding site that are necessary for high-affinity recognition. nih.govnih.gov
The structural basis for this recognition has been demonstrated in studies of engineered enzymes designed to specifically bind 3-iodo-L-tyrosine. nih.gov Crystal structures revealed that the iodine moiety makes direct van der Waals contacts with multiple residues within the enzyme's binding pocket, providing a clear mechanism for its specific recognition. nih.gov
Table 1: Effect of Iodine Substitution on T-Cell Receptor (TCR) Recognition of a Tyrosine-Containing Peptide Data synthesized from preclinical studies on T-cell hybridoma clones. nih.gov
| T-Cell Clone | Recognition of Non-Iodinated Peptide | Recognition of Iodinated Peptide (I-p179) | Interpretation of Iodine's Influence |
| 1E7 & 2D5 | Yes | No | Abrogated TCR engagement (Steric Hindrance) |
| 2H2 | Yes | Yes | Neutral effect on TCR engagement |
| 4A11 | No | Yes | Critical for TCR recognition |
Impact of N-Acetyl and Amide Moieties on Receptor Interactions
The N-acetyl group at the amino-terminus and the amide group at the carboxy-terminus of this compound are not merely passive modifications. They are crucial for both metabolic stability and direct receptor interactions.
N-terminal acetylation is a widespread and conserved process in eukaryotes that enhances the stability of proteins and peptides. hmdb.ca In the context of SAR studies, both the N-acetyl and C-terminal amide groups serve to protect the molecule from degradation by exopeptidases, thereby increasing its metabolic stability and bioavailability for receptor interaction. These modifications effectively cap the charged termini, making the molecule more drug-like and mimicking the peptide bond within a larger protein sequence. nih.gov
Beyond stability, these groups can play a direct role in binding. The acetyl group can be critical for coordinating the catalytic cycle of enzymes like arylalkylamine N-acetyltransferases, where its presence can trigger high-affinity binding. science.gov Detailed SAR studies on certain protease inhibitors have confirmed the importance of both the N-acetyl group and the C-terminal amide for achieving high selectivity for their target. liverpool.ac.uk The amide moiety, in particular, can participate in hydrogen bonding networks within a receptor's binding site. The typical distance for a hydrogen bond between an amide C=O group and an OH donor is around 2.75 Å, while with an NH donor, it is about 2.9 Å, highlighting their potential for specific, directional interactions. nih.gov
Rational Design of Analogs for Modulated Biological Function
The rational design of analogs involves making targeted chemical modifications to a lead compound to improve its activity, selectivity, or other properties. Based on SAR data, new analogs of this compound can be designed to fine-tune biological function.
One straightforward approach is the modification of the halogen substituent. Facile synthetic methods have been developed to create various 3-halo and mixed 3,5-dihalo analogues of N-acetyl-L-tyrosine, allowing for systematic exploration of how different halogens (e.g., bromine, chlorine) at various positions affect receptor binding. researchgate.net
The principles of rational design are well-illustrated in the development of peptide-like inhibitors for other targets. For instance, in the design of botulinum neurotoxin inhibitors, modifying the residue at a specific position (the P2′ position) with different hydrophobic groups, such as tryptophan or 1-naphthyl, led to significant variations in inhibitory activity (Ki). pitt.edu This demonstrates that even subtle changes to the side chains, guided by an understanding of the binding pocket's properties (in this case, hydrophobicity), can modulate biological function. pitt.edu
Furthermore, the incorporation of noncanonical amino acids, including various halogenated tyrosines, into proteins at specific sites is a powerful tool for modulating function. nih.gov In one study, incorporating m-chlorotyrosine at multiple positions in Glutathione S-transferase (GST) significantly increased its thermostability compared to the wild type. nih.gov This approach of site-specific modification allows for the precise tuning of a molecule's properties for a desired biological outcome.
Investigational Metabolism and Deacetylation Pathways in Non-Human Systems
The metabolism of this compound in preclinical, non-human systems is expected to follow pathways established for other N-acyl amino acids. The primary metabolic transformations involve the modification or degradation of the acyl chain and the amino acid moiety.
Degradation is defined as the hydrolysis of the amide bond linking the acetyl group to the tyrosine, releasing acetate (B1210297) and 3-iodo-L-tyrosine amide. frontiersin.org This reaction is catalyzed by a class of enzymes known as hydrolases. hmdb.ca Specifically, enzymes such as N-acylethanolamine hydrolyzing acid amidase (NAAA) and fatty acid amide hydrolase (FAAH) are known to be involved in the breakdown of N-acylated amino acids. frontiersin.org N-acetylated amino acids can also be released from larger acetylated peptides through the action of N-acylpeptide hydrolases. hmdb.ca
Preclinical studies using radiolabeled prodrugs provide direct evidence of in vivo deacetylation. In a study involving rats, N-acetyl O-(2-[18F]fluoroethyl)-L-tyrosine (AcFET) was designed as a prodrug that could be hydrolyzed to O-(2-[18F]fluoroethyl)-L-tyrosine (FET) in vivo. nih.gov The research demonstrated that AcFET was indeed metabolized in the blood of Fisher 344 rats. nih.gov Another analog, O-(2-[18F]fluoroethyl)-L-tyrosyl-L-alanine (FET-Ala), was also studied and showed rapid conversion to FET. nih.gov These findings confirm that N-acetylated tyrosine derivatives can be efficiently deacetylated by endogenous enzymes in non-human systems.
Table 2: In Vivo Metabolism of N-Acetyl Tyrosine Derivative in Rat Blood Data from a preclinical study on Fisher 344 rats, showing the percentage of the administered compound converted to its deacetylated form (FET) over time. nih.gov
| Compound | Percentage Converted to FET at 5 min |
| [18F]FET-Ala | 79% |
| [18F]AcFET | Slower conversion than FET-Ala |
Note: The study indicated that FET-Ala was hydrolyzed faster than AcFET, though a specific percentage for AcFET at 5 minutes was not explicitly stated in the summary. nih.gov
Beyond deacetylation, the tyrosine moiety itself can be a substrate for further metabolism. For example, N-acetyl-tyrosine can be acted upon by the enzyme tyrosinase, potentially leading to downstream metabolites. frontiersin.org
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity and Identity Assessment
Chromatographic methods are indispensable for separating N-Acetyl-3-iodo-L-tyrosine Amide from impurities and for its quantification. High-performance liquid chromatography (HPLC) is the premier technique for these purposes.
Reversed-phase HPLC is a robust method for the analysis of iodinated tyrosine derivatives. nih.gov This technique typically utilizes a C18 stationary phase, which is effective in retaining the relatively nonpolar compound. The separation is achieved by employing a gradient elution system with a mobile phase consisting of water and an organic solvent, commonly acetonitrile. nih.govmdpi.com To enhance peak shape and resolution, an ion-pairing agent such as trifluoroacetic acid (TFA) is often added to the mobile phase. nih.govmdpi.com
Detection is commonly performed using a UV detector, as the aromatic ring of the tyrosine derivative absorbs UV light. The absorbance maximum is influenced by the pH of the eluent. nih.gov For quantitative analysis, a calibration curve can be constructed by analyzing standards of known concentrations. The purity of this compound can be determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram. Industrial batches of related compounds, such as N-Acetyl-3,5-diiodo-L-tyrosine, can achieve purities of ≥98% as determined by HPLC.
Table 1: Typical HPLC Parameters for the Analysis of Iodinated Tyrosine Derivatives
| Parameter | Value/Condition |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Elution | Gradient |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
This table presents a generalized set of HPLC conditions based on methods used for similar iodinated tyrosine compounds. nih.govmdpi.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like this compound. In positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺. Given the monoisotopic mass of this compound (C₁₁H₁₃IN₂O₃) is approximately 348.00 g/mol , the [M+H]⁺ ion would be observed at an m/z of approximately 349.01. scbt.com
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation patterns of peptides and amino acid derivatives often involve characteristic losses of small neutral molecules. uab.edu For tyrosine, common fragmentation pathways include the loss of the carboxylic acid group (as COOH or H₂O and CO) and the amine group. researchgate.net For this compound, characteristic fragment ions would likely arise from the cleavage of the amide bonds and the loss of the acetyl group. The presence of iodine provides a distinctive isotopic signature that aids in the identification of iodine-containing fragments. nih.gov
Table 2: Predicted ESI-MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| ~349.01 [M+H]⁺ | ~306.00 | CH₃CONH₂ (Acetamide) |
| ~349.01 [M+H]⁺ | ~288.99 | C₂H₄NO (Acetamido group) |
| ~349.01 [M+H]⁺ | ~181.98 | C₂H₅NO₂ (N-acetyl group and amide) |
This table is based on general fragmentation patterns of amides and acetylated compounds and requires experimental verification.
For highly sensitive and selective quantification, particularly in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode is the method of choice. mdpi.com This technique involves selecting a specific precursor ion (typically the [M+H]⁺ ion of this compound) and monitoring one or more of its specific fragment ions. The transition from the precursor ion to the product ion is highly specific to the analyte, minimizing interference from other compounds in the sample.
In a typical MRM experiment, the mass spectrometer is set to detect specific precursor-to-product ion transitions. For this compound, this would involve the transition from m/z 349.01 to one of its major fragment ions. The development of an MRM method requires the optimization of parameters such as the declustering potential and collision energy for each transition to maximize signal intensity. mdpi.com
Table 3: Hypothetical MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) |
| 349.01 | 306.00 |
| 349.01 | 288.99 |
These transitions are hypothetical and would need to be determined and optimized experimentally.
Advanced Spectroscopic Methods for Structural Confirmation
While chromatography and mass spectrometry provide information on purity and molecular weight, nuclear magnetic resonance (NMR) spectroscopy is unparalleled for the definitive elucidation of the chemical structure, including stereochemistry and the connectivity of atoms.
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra allow for the unambiguous assignment of each atom in the structure of this compound.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the chiral center and the methylene (B1212753) group of the side chain, the methyl protons of the acetyl group, and the amide protons. The chemical shifts of the aromatic protons will be influenced by the positions of the hydroxyl, iodo, and alkyl substituents on the phenyl ring. For instance, in the related compound 3-iodo-L-tyrosine, the aromatic protons appear in the range of 6.8 to 7.7 ppm. chemicalbook.com The acetyl group protons of N-acetyl-L-tyrosine typically appear as a singlet around 2.0 ppm. chemicalbook.com
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons of the amide and acetyl groups are expected to resonate at the downfield end of the spectrum (around 170 ppm). The aromatic carbons will show distinct signals, with the carbon atom bonded to the iodine atom exhibiting a characteristic chemical shift.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and between protons and their directly attached carbons, further confirming the structure. The preservation of the L-stereochemistry at the alpha-carbon is assumed from the synthesis using the L-tyrosine precursor and can be confirmed by chiral chromatography or by comparing the optical rotation with that of a known standard.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.8 | 115 - 140 |
| Alpha-CH | 4.5 - 4.8 | 55 - 60 |
| Beta-CH₂ | 2.8 - 3.2 | 35 - 40 |
| Acetyl CH₃ | 1.9 - 2.1 | 22 - 25 |
| Amide NH | 7.5 - 8.5 | - |
| Acetyl C=O | - | ~172 |
| Amide C=O | - | ~175 |
These are predicted chemical shift ranges based on data for similar compounds and are subject to solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various wavelengths. In the context of this compound, FTIR spectroscopy provides critical information for its structural elucidation and characterization by identifying the vibrational modes of its constituent bonds.
The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its specific functional groups. While a dedicated, experimentally verified FTIR spectrum for this exact compound is not widely published in publicly accessible literature, the expected spectral features can be inferred from the analysis of structurally similar compounds and established infrared correlation charts. Key functional groups present in this compound include the amide groups (both the primary amide and the N-acetyl group), the aromatic ring, the hydroxyl group, and the carbon-iodine bond.
Analysis of related molecules, such as N-acetylated amino acids and iodinated aromatic compounds, provides a basis for assigning the expected vibrational frequencies. For instance, studies on N-acetyl-L-tyrosine and other derivatives offer insight into the characteristic peaks for the amide and acetyl groups. The presence of the iodine substituent on the aromatic ring also gives rise to a characteristic low-frequency vibration.
The interpretation of the FTIR spectrum involves correlating the observed absorption bands with known vibrational frequencies of specific functional groups. The table below outlines the expected characteristic infrared absorption bands for this compound based on data from analogous compounds.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 - 3200 | N-H (Amide) | Stretching |
| ~3300 - 2500 | O-H (Phenol) | Stretching (Broad) |
| ~3050 - 3000 | C-H (Aromatic) | Stretching |
| ~2960 - 2850 | C-H (Aliphatic) | Stretching |
| ~1680 - 1630 | C=O (Amide I) | Stretching |
| ~1620 - 1580 | C=C (Aromatic) | Stretching |
| ~1560 - 1520 | N-H (Amide II) | Bending |
| ~1450 | C-H (Aliphatic) | Bending |
| ~1250 | C-O (Phenol) | Stretching |
| ~850 - 800 | C-H (Aromatic) | Out-of-plane Bending |
| ~600 - 500 | C-I | Stretching |
Note: The data in this table is based on typical infrared absorption frequencies for the listed functional groups and may vary slightly for the specific compound this compound.
The Amide I band, arising primarily from the C=O stretching vibration of both the primary amide and the N-acetyl group, is expected to be one of the most intense peaks in the spectrum, typically appearing in the region of 1680-1630 cm⁻¹. The Amide II band, which results from N-H bending and C-N stretching vibrations, is anticipated to be found around 1560-1520 cm⁻¹. The broad absorption band in the 3300-2500 cm⁻¹ range is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often overlapping with the N-H stretching vibrations from the amide groups. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl group and the amino acid backbone would appear just below 3000 cm⁻¹. The presence of the iodine atom, being heavy, results in a C-I stretching vibration at a lower frequency, typically in the 600-500 cm⁻¹ region of the far-infrared spectrum.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets and Potential as Research Probes
The exploration of new biological interactions for N-Acetyl-3-iodo-L-tyrosine Amide is a primary avenue for future research. While direct targets are still being elucidated, research on analogous compounds provides a roadmap for investigation. For instance, N-acetyl-l-tyrosine (NAT) has been identified as a potential endogenous factor that triggers mitohormesis, a process that confers stress resistance. nih.gov Future studies could investigate whether this compound modulates similar pathways, such as those involving Keap1 activation or the expression of antioxidant enzymes. nih.gov
A significant area of potential lies in its use as a specialized research probe. The incorporation of the related compound, 3-iodo-L-tyrosine, into proteins has been achieved through genetic code expansion. nih.gov This technique allows for the site-specific insertion of this non-canonical amino acid into a protein's structure. nih.govacs.org The iodine atom serves as a powerful tool for crystallographic studies, enabling structure determination through single-wavelength anomalous dispersion (SAD) phasing. nih.gov Research is ongoing to engineer aminoacyl-tRNA synthetases that can specifically recognize and incorporate iodinated tyrosine derivatives, a field where this compound could find application as a precursor or building block in cell-free protein synthesis systems. nih.gov
Development of Advanced Synthetic Strategies for Complex Analogs
The synthesis of this compound and its more complex analogs is crucial for expanding its research applications. Future work will likely focus on developing more efficient, stereoselective, and versatile synthetic routes. Modern synthetic organic chemistry offers several powerful tools that could be applied to this challenge.
Advanced amide bond-forming reactions, which are fundamental to synthesizing the core structure, are continuously being improved. acs.org For instance, Umpolung Amide Synthesis (UmAS) presents a novel approach for creating amide bonds that could be adapted for this purpose. acs.org Furthermore, solid-phase synthesis methodologies, widely used for creating peptides, could be optimized for the efficient production of a library of analogs with modifications at the N-acetyl group, the C-terminal amide, or the aromatic ring. acs.org
To create more complex analogs, palladium-catalyzed C(sp³)–H functionalization reactions could be employed to introduce diverse aryl groups at the β-position of the amino acid backbone before the final amide is formed. mdpi.com This would allow for the creation of a wide array of derivatives with potentially novel biological activities. Similarly, Suzuki coupling reactions could be used to further modify the aromatic ring, replacing the iodine with other functional groups to probe structure-activity relationships. rsc.org
Integration with Systems Biology and Omics Approaches
To fully understand the biological role and potential of this compound, its study must be integrated into the broader context of systems biology. Omics technologies, such as metabolomics and transcriptomics, offer powerful platforms to observe the global effects of a compound on a biological system.
Future research could employ untargeted metabolomics to identify changes in the cellular metabolic profile following treatment with this compound. Studies have already used this approach to identify perturbations in tyrosine metabolism pathways in disease states by tracking related compounds like iodotyrosine and 3,5-diiodo-L-tyrosine. nih.gov Such an approach could reveal if the compound is a metabolic precursor, an intermediate, or a modulator of specific metabolic pathways.
Transcriptomics analysis could complement these findings by revealing changes in gene expression. For example, if the compound influences pathways related to thyroid hormones, as suggested by its structure, this would be reflected in the expression levels of genes involved in hormone synthesis and signaling. nih.gov By combining these omics datasets, researchers can construct comprehensive network models to predict the compound's mechanism of action and identify potential off-target effects, guiding further hypothesis-driven research.
Innovations in Biophysical Probes and Molecular Imaging Agents (Preclinical)
The presence of an iodine atom makes this compound an attractive candidate for development into advanced biophysical probes and preclinical molecular imaging agents. The iodine can be substituted with a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-131, to create radiotracers for imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Iodinated amino acid derivatives are already explored as radiotracers for applications such as tumor imaging. Future work could focus on synthesizing a radiolabeled version of this compound and evaluating its biodistribution, target engagement, and diagnostic potential in preclinical animal models of various diseases, including cancer.
Beyond radioimaging, the compound's structure could be modified to create fluorescent probes. By attaching a fluorophore, researchers could develop tools for live-cell imaging to visualize the compound's uptake, subcellular localization, and interaction with potential binding partners in real-time. The genetic incorporation of the closely related 3-iodo-L-tyrosine has already proven valuable for protein structural analysis, and future innovations may allow for similar site-specific incorporation of derivatives of this compound that also carry a fluorescent or photo-activatable group. nih.govacs.org This would create powerful tools for studying protein dynamics and function within the complex environment of a living cell.
Q & A
Basic Research Questions
Q. What are the key structural features of N-Acetyl-3-iodo-L-tyrosine Amide, and how are they validated experimentally?
- The compound features an acetylated tyrosine backbone with an iodine substitution at the 3-position and an amide group. Structural validation typically employs NMR spectroscopy to confirm aromatic proton environments and amide bond integrity, mass spectrometry (MS) for molecular weight verification, and elemental analysis to quantify iodine content . X-ray crystallography or computational modeling (e.g., 3D SD files) may further resolve stereochemical details .
Q. What synthetic routes are commonly used to prepare this compound?
- Synthesis involves:
Iodination : Electrophilic substitution on L-tyrosine using iodine monochloride (ICl) or similar reagents.
Acetylation : Reaction with acetic anhydride to protect the amine group.
Amidation : Coupling with an amine via carbodiimide-mediated activation (e.g., EDC/HOBt) .
Purification is achieved through recrystallization or reverse-phase HPLC to ensure >95% purity .
Q. How is the purity of this compound assessed in research settings?
- HPLC with UV detection (e.g., C16 amide columns) is standard for quantifying purity. Tandem MS or NMR identifies impurities, while elemental analysis confirms stoichiometric iodine incorporation .
Q. What are the recommended storage conditions for this compound?
- Store at -20°C in airtight, light-protected containers to prevent iodine loss or degradation. Lyophilized forms are stable for years under these conditions .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
- Use Design of Experiments (DoE) to evaluate parameters:
- Temperature : Higher temperatures (40–60°C) accelerate iodination but may increase side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency.
- Catalyst load : Optimize carbodiimide (e.g., EDC) concentrations to minimize racemization .
- Response Surface Methodology (RSM) models interactions between variables for maximal yield .
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural characterization?
- Multi-dimensional NMR (e.g., COSY, HSQC) clarifies proton coupling and carbon environments.
- High-resolution MS (HRMS) differentiates isotopic patterns (e.g., iodine’s natural abundance).
- X-ray crystallography provides definitive stereochemical assignment if crystals are obtainable .
Q. What strategies mitigate iodine loss during long-term stability studies?
- Accelerated stability testing : Expose the compound to elevated humidity (75% RH) and temperatures (40°C) to model degradation.
- LC-MS/MS monitoring : Track deiodination byproducts (e.g., N-Acetyl-L-tyrosine Amide).
- Antioxidant additives (e.g., ascorbic acid) reduce oxidative iodine loss .
Q. How is this compound used in radiopharmaceutical research?
- The iodine atom serves as a site for radiolabeling (e.g., with I or I) for:
- Receptor-binding assays : Quantify ligand affinity via scintillation counting.
- In vivo imaging : Track biodistribution in animal models using SPECT/CT .
- Competitive binding studies with unlabeled compound validate specificity .
Methodological Tables
Critical Considerations for Experimental Design
- Contradiction analysis : If biological activity diverges from structural analogs (e.g., 3-nitro-L-tyrosine), evaluate electronic effects of iodine vs. nitro groups on receptor binding .
- Ethical compliance : For in vivo studies, adhere to institutional guidelines for radiolabeled compound handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
